1,1'-(2-Methylpent-2-ene-1,4-diyl)dibenzene
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Overview
Description
1,1’-(2-Methylpent-2-ene-1,4-diyl)dibenzene is an organic compound with the molecular formula C18H20 It is characterized by a structure that includes a 2-methylpent-2-ene backbone with two benzene rings attached at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methylpent-2-ene-1,4-diyl)dibenzene typically involves the reaction of 2-methylpent-2-ene with benzene in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually include a temperature range of 0-50°C and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 1,1’-(2-Methylpent-2-ene-1,4-diyl)dibenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced separation techniques such as distillation and chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Methylpent-2-ene-1,4-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as nitro groups (NO2) or halogens (Cl, Br) are introduced into the benzene rings using reagents like nitric acid (HNO3) or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature and pressure.
Substitution: HNO3, halogens, AlCl3, FeCl3, varying temperatures depending on the reaction.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, halobenzene derivatives.
Scientific Research Applications
1,1’-(2-Methylpent-2-ene-1,4-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-(2-Methylpent-2-ene-1,4-diyl)dibenzene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(4-Methylpent-2-ene-2,4-diyl)dibenzene
- 2,4-Diphenyl-4-methyl-1-pentene
- 1,1’-(1,3,3-Trimethyl-1-propene-1,3-diyl)dibenzene
Uniqueness
1,1’-(2-Methylpent-2-ene-1,4-diyl)dibenzene is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
61777-15-9 |
---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
(2-methyl-4-phenylpent-2-enyl)benzene |
InChI |
InChI=1S/C18H20/c1-15(14-17-9-5-3-6-10-17)13-16(2)18-11-7-4-8-12-18/h3-13,16H,14H2,1-2H3 |
InChI Key |
OXOONLCHLVIFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C)CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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